Benzoic acid, 2,3,6-trimethoxy-5-nitro-
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Overview
Description
Benzoic acid, 2,3,6-trimethoxy-5-nitro-: is an organic compound with the molecular formula C10H11NO7 It is a derivative of benzoic acid, characterized by the presence of three methoxy groups and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,6-trimethoxy-5-nitro- typically involves the nitration of 2,3,6-trimethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated temperature control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2,3,6-trimethoxy-5-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products:
Reduction: 2,3,6-trimethoxy-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Methyl, ethyl, or other alkyl esters of 2,3,6-trimethoxy-5-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Benzoic acid, 2,3,6-trimethoxy-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on the biological activity of benzoic acid derivatives. It may also serve as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds .
Industry: In the industrial sector, benzoic acid, 2,3,6-trimethoxy-5-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,6-trimethoxy-5-nitro- is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxy groups may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Benzoic acid, 3,4,5-trimethoxy-: Similar structure but with different positions of the methoxy groups.
Benzoic acid, 2,4,6-trimethoxy-: Another isomer with methoxy groups at different positions.
Benzoic acid, 3,4,5-trimethoxy-, methyl ester: An ester derivative with similar functional groups.
Uniqueness: Benzoic acid, 2,3,6-trimethoxy-5-nitro- is unique due to the specific arrangement of its methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications and research opportunities that may not be possible with other isomers or derivatives .
Properties
CAS No. |
185316-83-0 |
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Molecular Formula |
C10H11NO7 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
2,3,6-trimethoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C10H11NO7/c1-16-6-4-5(11(14)15)8(17-2)7(10(12)13)9(6)18-3/h4H,1-3H3,(H,12,13) |
InChI Key |
JIHHTSCEGGXLMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O)OC |
Origin of Product |
United States |
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